molecular formula C8H7ClN2 B110728 4-Amino-2-chloro-3-methylbenzonitrile CAS No. 573768-09-9

4-Amino-2-chloro-3-methylbenzonitrile

Cat. No. B110728
M. Wt: 166.61 g/mol
InChI Key: RNTRNRRXHOGTLD-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-methylbenzonitrile is a chemical compound that is part of the aminobenzonitrile family. This family of compounds is characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. The specific structure of 4-amino-2-chloro-3-methylbenzonitrile includes additional substituents: a chlorine atom and a methyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of aminobenzonitriles, including derivatives like 4-amino-2-chloro-3-methylbenzonitrile, can be achieved through a chemoselective aminocyanation process. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups via cleavage of inert N-CN bonds . This method affords 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can vary significantly depending on the substituents attached to the benzene ring. For instance, the presence of different substituents can lead to variations in the conformation of the central linker, as observed in the solid-state structures of amino analogs of bisbenzonitriles . The molecular packing can also be influenced by the position of nitrogen atoms within the structure, affecting the overall molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions due to the presence of reactive amino and cyano groups. The postsynthetic functionalization of aminocyanation products can lead to the formation of diverse synthetically important derivatives, including drug molecules and fused heterocycles . Additionally, the amino group can participate in intramolecular charge transfer (ICT) reactions, as observed in certain aminobenzonitrile derivatives, leading to dual fluorescence and other photophysical phenomena .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-chloro-3-methylbenzonitrile are influenced by its molecular structure. The presence of an amino group can lead to the formation of hydrogen bonds, which can affect the compound's solvation and crystallization behavior . The introduction of substituents like chlorine and methyl groups can also impact the acidity of the NH protons and the overall stability of the compound . Theoretical studies on related compounds suggest that the excited states of these molecules can be significantly modified by the presence of substituents, which can alter their photophysical properties .

Scientific Research Applications

Synthesis of Imidazolin-2-ones

4-Amino-2-chloro-3-methylbenzonitrile is employed as a reagent in the synthesis of imidazolin-2-ones. These compounds have been designed and synthesized for their potential as highly potent, orally active, and muscle-selective androgen receptor modulators (SARMs). Such applications highlight the role of this compound in the development of new therapeutic agents, specifically targeting androgen receptors with improved selectivity and efficacy​​.

Role in Life Science Research and Development

This chemical is also integral in various life science research and development processes. It is part of the toolset in research laboratories, contributing to the advancement of scientific knowledge in areas such as organic synthesis, molecular biology, and chemical engineering. The use of 4-Amino-2-chloro-3-methylbenzonitrile in these fields underscores its versatility and importance in facilitating experimental procedures and innovation in life sciences​​.

Support in Bioprocessing and Production

In the context of bioprocessing and production, 4-Amino-2-chloro-3-methylbenzonitrile is part of the supply chain for raw materials and essential supplies. Its use in these areas is indicative of its role in supporting the manufacture of pharmaceuticals and other chemical products. This demonstrates the compound's relevance not just in research settings, but also in large-scale industrial applications where its chemical properties are leveraged for various production processes​​.

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

properties

IUPAC Name

4-amino-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTRNRRXHOGTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619249
Record name 4-Amino-2-chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-3-methylbenzonitrile

CAS RN

573768-09-9
Record name 4-Amino-2-chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve N-(4-bromo-3-chloro-2-methyl-phenyl)-acetamide (10 g, 38 mmol) in N-methylpyrrolidinone (60 mL) and sparge with nitrogen. Add copper cyanide (10.2 g, 114 mol) and copper iodide (21.8 g, 114 mol) and stir under nitrogen at 130° C. for 72 h. Cool the reaction and add ethylene diamine (100 mL), along with water (300 mL). Extract the reaction mixture with EtOAc. Separate and dry the organic portion over Na2SO4, filter, and concentrate. Dissolve the resulting residue in 1:1 EtOH/concentrated HCl. Stir at reflux temperature for 30 min, cool and concentrate to half of the volume. Add water (500 mL) and filter. Rinse the filter cake with water and isolate 5.0 g (79%) of the title compound as a white solid. MS: MS (ESI−): 207 (M−1)−. MS (ESI+): 209 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of N-(3-chloro-4-cyano-2-methylphenyl)acetamide (25 g, 0.119 mol) in 250 mL of concentrated HCl/EtOH (1:1) was refluxed 2 hrs. The EtOH was concentrated and ethyl acetate was added to the residue and the aqueous layer was neutralized with addition of saturated NaHCO3 solution. The organic layer was separated and dried over Na2SO4 and concentrated to give the crude aniline which was further purified by column chromatography using DCM as a solvent to yield the title compound (11.8 g, 60%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YM So, JKY Wong, TLS Choi, A Prabhu… - Drug Testing and …, 2021 - Wiley Online Library
… The identity of R-M1, as a hydrolysed metabolite of RAD140, was unambiguously confirmed by comparison with the authentic reference standard, 4-amino-2-chloro-3-methylbenzonitrile…
M Thevis, A Thomas, T Piper, O Krug… - … Journal of Mass …, 2014 - journals.sagepub.com
… ) benzonitrile and 4-amino2-chloro-3-methylbenzonitrile, respectively, the counterparts … represent the anions of the hydroxylated 4-amino-2-chloro-3-methylbenzonitrile (vide supra) as …
Number of citations: 17 journals.sagepub.com
M Thevis, T Piper, S Beuck, H Geyer… - … in Mass Spectrometry, 2013 - Wiley Online Library
… originating from C2 and C4, with simultaneous production of C1–C2 and C4–C5 double bonds leads to a product ion representing protonated 4-amino-2-chloro-3-methylbenzonitrile (m/…
M Thevis, W Schänzer - Molecular and cellular endocrinology, 2018 - Elsevier
… 4-amino-naphthonitrile and 4-amino-2-chloro-3-methylbenzonitrile, respectively), dissociation pathways were found to be of particular similarity. Based on these data, tentative structure …
Number of citations: 74 www.sciencedirect.com
MB Subhahar, AK Karakka Kal, M Philip… - Drug Testing and …, 2021 - Wiley Online Library
… Besides, these product ions represent the anions of the hydroxylated 4-amino-2-chloro-3-methylbenzonitrile as deprotonated odd and even electron species respectively. The positive …
F Wagener, L Euler, C Görgens, S Guddat, M Thevis - Metabolites, 2022 - mdpi.com
… For M5, a reference standard was available; therefore, the identity of M5 could be verified as 4-amino-2-chloro-3-methylbenzonitrile. Of the monohydroxylated metabolites M6a, M6b, …
Number of citations: 6 www.mdpi.com
M Thevis, M Kohler, N Schlörer… - Journal of mass …, 2008 - Wiley Online Library
… N-(4-bromo-3-chloro-2-methylphenyl)acetamide, which was treated with copper cyanide and subsequently with hydrochloric acid to provide 4-amino-2-chloro-3-methylbenzonitrile. This …
J Ostrowski, JE Kuhns, JA Lupisella… - …, 2007 - academic.oup.com
… To a mixture of the hydrochloride salt of 4-amino-2-chloro-3-methylbenzonitrile (5.78 g, 28.4 mmol) in CH 2 Cl 2 (230 ml) at 0 C, NaHCO 3 (23.9 g, 284 mmol) was added followed by 20…
Number of citations: 141 academic.oup.com
F Wagener, N Naumann, V Göldner, C Görgens… - Analytical and …, 2023 - Springer
… The identity of M5 as 4-amino-2-chloro-3-methylbenzonitrile was confirmed in earlier studies [39, 40]. All detected metabolites are listed in Table 1 with further information regarding …
Number of citations: 1 link.springer.com

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